molecular formula C8H7BrF2 B1470031 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene CAS No. 1515657-97-2

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene

Cat. No.: B1470031
CAS No.: 1515657-97-2
M. Wt: 221.04 g/mol
InChI Key: MAPCPXITORPBBT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene is an aromatic organobromine compound characterized by a bromomethyl (-CH₂Br) functional group attached to a benzene ring substituted with fluorine atoms at positions 2 and 5, and a methyl group at position 4. Its molecular formula is C₈H₆BrF₂, with a molecular weight of 223.04 g/mol (calculated). The compound’s structure combines halogen reactivity (Br, F) with steric and electronic modulation from the methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

For example, 1-(bromomethyl)-3,5-difluorobenzene is synthesized by reacting brominating agents (e.g., NBS) with methyl-substituted precursors under controlled conditions . Similarly, highlights reactions using bromomethylbenzene derivatives with potassium carbonate in DMF, yielding substituted products via alkylation (52–96% yields) .

Applications: Bromomethyl aromatics are pivotal in constructing pharmacophores and agrochemicals. For instance, 1-(bromomethyl)-4-fluorobenzene is used to synthesize protease inhibitors , while derivatives like 1-(bromomethyl)-4-nitrobenzene serve as intermediates in phosphonate synthesis . The methyl group in the target compound likely enhances lipophilicity, influencing bioavailability in drug candidates.

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCPXITORPBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Methylbenzenes Using Hydrobromic Acid and Hydrogen Peroxide Under Light

One of the most effective and industrially relevant methods for preparing fluorinated benzyl bromides, including 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene or closely related analogs, involves the bromination of difluorotoluene derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation.

Key Features:

  • Starting Material: 2,5-difluoro-4-methylbenzene (a difluorotoluene derivative)
  • Reagents: Hydrobromic acid (40% mass fraction), hydrogen peroxide (30% mass fraction)
  • Conditions: Reaction performed in the presence of an organic or inorganic solvent, under light irradiation, typically at room temperature or slightly elevated temperatures.
  • Reaction Time: 6 to 24 hours depending on scale and conditions.
  • Selectivity: High monobromination selectivity at the methyl group due to the strong electron-withdrawing effect of fluorine atoms and steric hindrance, which lowers the reactivity of methyl hydrogens and prevents polybromination.
  • Workup: Washing with saturated sodium sulfite solution and water, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and purification by silica gel chromatography.
  • Yield and Purity: Yields are generally high, with product purity ≥99.0%.

Reaction Scheme:

$$
\text{2,5-difluoro-4-methylbenzene} + \text{HBr} + \text{H}2\text{O}2 \xrightarrow[\text{light}]{\text{solvent}} \text{this compound}
$$

This method replaces traditional brominating agents such as N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN), reducing costs and providing milder reaction conditions with high selectivity and purity.

Bromination Using Sodium Bromate and Sodium Pyrosulfite in Biphasic Systems

Another approach, demonstrated in related bromomethylation reactions of substituted biphenyl derivatives, involves the use of sodium bromate (NaBrO3) as the bromine source in aqueous media combined with sodium pyrosulfite (Na2S2O5) as a reducing agent to generate bromine in situ.

Key Features:

  • Reagents: Sodium bromate dissolved in water, sodium pyrosulfite as a reductant.
  • Solvents: Organic solvents such as ethyl acetate, methylcyclohexane, or methylene dichloride used as extraction or reaction media.
  • Temperature: Reaction mixtures cooled to 0°C initially, then stirred and allowed to warm to 15°C.
  • Reaction Time: Approximately 5 hours.
  • Product Isolation: Precipitation of the brominated product from the reaction mixture, filtration, washing with organic solvents, and vacuum drying.
  • Yields: Typically high yields around 86–92%, with HPLC purity of about 98–99%.
  • Advantages: Mild conditions, good selectivity, and high product purity.

Though this method is reported for 4-bromomethyl derivatives of biphenyl compounds, the principle can be adapted for fluorinated methylbenzenes to achieve selective bromomethylation.

Summary Table of Preparation Methods

Method No. Reagents & Conditions Starting Material Reaction Time Temperature Yield (%) Purity (%) Notes
1 HBr (40%), H2O2 (30%), light irradiation, organic solvent 2,5-difluoro-4-methylbenzene 6–24 hours RT High (~90+) ≥99.0% High selectivity, mild conditions, cost-effective
2 NaBrO3 (aq), Na2S2O5 (aq), ethyl acetate or other solvents Substituted biphenyl methyl derivatives ~5 hours 0–15 °C 86–92 ~98–99% Mild, biphasic system, high purity
3 PBr3 in diethyl ether Corresponding benzyl alcohol (if available) 3 hours 0–20 °C ~54 Not specified Classical conversion, moderate yield

Research Findings and Notes

  • The presence of fluorine atoms at the 2 and 5 positions on the benzene ring significantly influences the reactivity and selectivity of bromination at the methyl group. The electron-withdrawing effect of fluorine decreases the acidity and reactivity of the methyl hydrogens, favoring selective monobromination without overbromination.

  • The use of hydrobromic acid and hydrogen peroxide under light irradiation is a greener alternative to traditional brominating agents, avoiding hazardous reagents like N-bromosuccinimide and radical initiators, while maintaining high yields and purity.

  • Biphasic bromination using sodium bromate and sodium pyrosulfite is effective for related aromatic bromomethylations, offering scalable and mild reaction conditions with excellent product isolation techniques.

  • Conversion of benzyl alcohols to benzyl bromides using phosphorus tribromide remains a viable method if the alcohol precursor is accessible, though yields may be moderate and conditions less mild.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atoms and methyl group on the benzene ring influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the benzene ring. The presence of fluorine atoms can influence the electron density of the ring, affecting the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs like nitro (-NO₂) or chloro (-Cl) at position 4 (e.g., 1-(bromomethyl)-4-nitrobenzene) exhibit enhanced electrophilicity, accelerating nucleophilic substitution reactions.
  • Fluorine Substitution : The 2,5-difluoro pattern in the target compound creates a meta-directing electronic environment, influencing regioselectivity in further functionalization. Comparatively, 3,5-difluoro derivatives (e.g., 1-(bromomethyl)-3,5-difluorobenzene) offer symmetrical steric profiles, favoring cross-coupling reactions .

Biological Activity

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene, also known as a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bromomethyl group and two fluorine atoms on a methyl-substituted benzene ring. The molecular formula is C8H7BrF2C_8H_7BrF_2, with a molecular weight of 227.04 g/mol. The presence of halogens enhances its reactivity, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial activity. For instance, studies on related compounds suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
1-Bromo-4-nitrobenzeneStaphylococcus aureus16 µg/mL
1-Bromo-2,4-dinitrobenzenePseudomonas aeruginosa8 µg/mL

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds have been extensively studied in cancer research. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Case Study: HDAC Inhibition
In a study involving various derivatives of halogenated compounds, it was found that modifications to the structure significantly impacted their potency as HDAC inhibitors. The compound showed promising results in reducing cell viability in HeLa cells at low concentrations .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with cellular macromolecules. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction may lead to the modulation of enzyme activities and gene expression profiles.

Q & A

Q. What are the recommended safety protocols for handling 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if ventilation is inadequate .
  • Storage: Store in airtight containers at 0–6°C (to minimize thermal decomposition) and away from ignition sources due to flammability risks .
  • Emergency Measures:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Waste Disposal: Treat as halogenated hazardous waste; incinerate in approved facilities to avoid environmental release .

Q. How can researchers synthesize this compound?

Methodological Answer:

  • Step 1: Start with 2,5-difluoro-4-methyltoluene. Introduce a bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ under UV light .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using 1^1H NMR (e.g., singlet for -CH₂Br at δ 4.3–4.5 ppm) and GC-MS (M⁺ peak at m/z 236) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 19^{19}F NMR to confirm fluorine positions (δ -110 to -120 ppm for aromatic F) and 1^1H NMR for methyl/methylene groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion (C₈H₇BrF₂⁺, exact mass 235.97) and rule out impurities .
  • Elemental Analysis: Validate C, H, Br, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation: Compare 1^1H, 13^{13}C, and 19^{19}F NMR data with density functional theory (DFT)-calculated shifts (e.g., using Gaussian software) to identify discrepancies .
  • X-ray Crystallography: Resolve ambiguities by determining crystal structure (e.g., monoclinic space group P2₁/c for analogous bromo-fluoro aromatics) .
  • Isotopic Labeling: Synthesize deuterated analogs to isolate overlapping signals in crowded spectral regions .

Q. What strategies optimize its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for aryl boronic acid coupling. For electron-deficient partners, switch to Pd(OAc)₂ with SPhos ligand .
  • Solvent Effects: Replace THF with dioxane to enhance solubility of bulky substrates.
  • Kinetic Monitoring: Track reaction progress via in situ 19^{19}F NMR to optimize reaction time and minimize byproducts (e.g., debromination) .

Q. How can environmental hazards of this compound be mitigated in large-scale reactions?

Methodological Answer:

  • Green Chemistry Approaches: Replace traditional solvents with cyclopentyl methyl ether (CPME) for lower toxicity and higher biodegradability .
  • Effluent Treatment: Use activated carbon filtration to adsorb residual brominated compounds before wastewater discharge .
  • Biodegradation Studies: Screen microbial consortia (e.g., Pseudomonas spp.) for debromination potential under aerobic conditions .

Q. What crystallographic challenges arise in structural determination, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Use slow vapor diffusion (hexane into dichloromethane solution) to obtain high-quality single crystals.
  • Disorder Mitigation: For disordered bromine/fluorine atoms, apply SHELXL refinement with constraints to occupancy ratios .
  • Thermal Parameters: Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(Bromomethyl)-2,5-difluoro-4-methylbenzene
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1-(Bromomethyl)-2,5-difluoro-4-methylbenzene

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